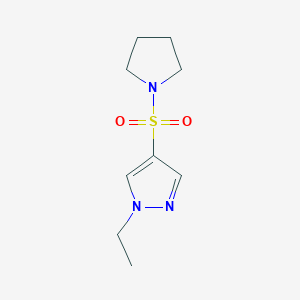

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Advanced Organic Synthesis

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a fundamental scaffold in a vast array of bioactive molecules. nih.govresearchgate.net Its prevalence in numerous pharmaceuticals, agrochemicals, and materials has driven extensive research into its synthesis and functionalization. nih.govmdpi.com Pyrazoles are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidepressant properties. mdpi.comnih.gov

The synthetic versatility of the pyrazole ring allows it to serve as a building block for more complex molecular architectures. mdpi.com Key synthetic strategies for constructing the pyrazole core include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis) and the [3+2] cycloaddition of diazo compounds with alkynes. nih.govresearchgate.netnih.gov This adaptability makes the pyrazole scaffold a valuable tool for organic chemists in the pursuit of novel compounds with tailored properties. mdpi.com The presence of this nucleus in a variety of therapeutic agents underscores its importance in drug discovery. nih.govorientjchem.org

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Apixaban | Anticoagulant |

This table provides examples of the diverse applications of the pyrazole core in commercially available products.

Role of Sulfonyl Moieties in Heterocyclic Compound Design and Synthetic Strategy

The sulfonyl group (-SO2-) is a critical functional group in the design of heterocyclic compounds, largely due to its unique electronic and structural properties. When incorporated into a molecule, the sulfonamide moiety (-SO2NH-) can act as a key pharmacophore, participating in strong hydrogen bonding interactions with biological targets. acs.orgnih.gov This ability has made sulfonamides a staple in medicinal chemistry, famously originating with the development of sulfa drugs. researchgate.net

In synthetic strategy, the sulfonyl group serves multiple roles. It can be used as a directing group, influencing the regioselectivity of reactions on an adjacent ring. Furthermore, sulfonyl chlorides are common reagents for introducing the sulfonamide functional group by reacting with amines. nih.gov The combination of a heterocyclic nucleus, such as pyrazole, with a sulfonamide moiety is a common strategy to create compounds with a wide spectrum of biological activities. acs.orgnih.gov Pyrrolidine-containing sulfonamides, for instance, have been investigated as promising agents for various therapeutic applications. nih.gov The incorporation of sulfur heterocycles is a well-established approach to developing new compounds with high medicinal value. strategian.com

Overview of Academic Research Approaches to Complex N-Substituted Pyrazole Sulfonamides

The synthesis of complex N-substituted pyrazole sulfonamides, such as 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, involves multi-step synthetic sequences that combine methods for pyrazole formation, N-substitution, and sulfonamide linkage. Research in this area focuses on developing efficient and regioselective methods to access these target structures.

A common synthetic route begins with the construction of a pyrazole ring, often a pyrazole-4-carboxylate ester. sigmaaldrich.com The nitrogen at the 1-position (N1) of the pyrazole ring can then be substituted, for example, with an ethyl group, through alkylation reactions. The subsequent steps involve converting the ester at the 4-position into a sulfonyl chloride, typically via chlorosulfonation. Finally, the pyrazole-4-sulfonyl chloride intermediate is reacted with a desired amine, such as pyrrolidine (B122466), to form the final sulfonamide product. chemicalbook.com

Academic research continually seeks to refine these methods. For instance, studies explore one-pot procedures and the use of novel catalysts to improve yields and reduce reaction times. nih.govorientjchem.org The reaction of heterocyclic thioamides with sulfonyl azides has also been explored as a regioselective pathway to N-sulfonyl amidines, showcasing alternative approaches to creating sulfur-nitrogen linkages on heterocyclic scaffolds. beilstein-journals.org The synthesis of diverse libraries of pyrazole sulfonamides allows for the systematic exploration of structure-activity relationships, which is crucial for identifying new compounds with potential therapeutic applications. acs.orgscielo.org.mx

Table 2: General Synthetic Steps for N-Substituted Pyrazole Sulfonamides

| Step | Description | Common Reagents |

|---|---|---|

| 1 | Pyrazole Ring Formation | 1,3-Dicarbonyls, Hydrazines |

| 2 | N-Alkylation | Alkyl halides, Base |

| 3 | Formation of Sulfonyl Chloride | Chlorosulfonic acid |

This table outlines a generalized synthetic pathway commonly employed in the academic research and synthesis of compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-pyrrolidin-1-ylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-2-11-8-9(7-10-11)15(13,14)12-5-3-4-6-12/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMRAHPLWMQIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Ethyl 4 1 Pyrrolidinylsulfonyl 1h Pyrazole and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a complete assignment of all proton and carbon signals in 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can be achieved, confirming the covalent framework of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the pyrazole (B372694) ring, and the pyrrolidine (B122466) ring. The ethyl group protons would appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), arising from spin-spin coupling. The protons on the pyrazole ring would likely appear as singlets in the aromatic region of the spectrum. The pyrrolidine ring protons would present as multiplets due to their complex spin-spin coupling patterns.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H | ~7.5 - 8.5 | Singlet |

| Ethyl-CH₂ | ~4.2 - 4.5 | Quartet |

| Ethyl-CH₃ | ~1.4 - 1.6 | Triplet |

| Pyrrolidine-CH₂ | ~3.2 - 3.5 | Multiplet |

| Pyrrolidine-CH₂ | ~1.8 - 2.1 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In conjunction with DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete assignment of all carbon signals is possible. The pyrazole ring carbons would resonate in the aromatic region, while the carbons of the ethyl and pyrrolidine groups would appear in the aliphatic region.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT Information |

| Pyrazole-C (quaternary) | ~135 - 145 | C |

| Pyrazole-CH | ~120 - 130 | CH |

| Ethyl-CH₂ | ~45 - 55 | CH₂ |

| Ethyl-CH₃ | ~14 - 18 | CH₃ |

| Pyrrolidine-CH₂ | ~48 - 52 | CH₂ |

| Pyrrolidine-CH₂ | ~24 - 28 | CH₂ |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the ethyl group and the pyrazole nitrogen, the sulfonyl group and the pyrazole carbon, and the pyrrolidine ring and the sulfonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to the sulfonyl (SO₂) group, typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Other significant peaks would include C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic ethyl and pyrrolidine groups, as well as C=N and N-N stretching vibrations from the pyrazole ring.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| SO₂ (asymmetric stretch) | ~1350 - 1300 | Strong |

| SO₂ (symmetric stretch) | ~1160 - 1120 | Strong |

| C-H (aromatic) | ~3100 - 3000 | Medium |

| C-H (aliphatic) | ~2980 - 2850 | Medium-Strong |

| C=N (pyrazole) | ~1600 - 1500 | Medium |

| N-N (pyrazole) | ~1100 - 1000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₉H₁₅N₃O₂S), the experimentally determined exact mass should be in close agreement with the calculated theoretical mass. This technique is also invaluable for analyzing fragmentation patterns, which can provide further structural information.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. For pyrazole derivatives, the pyrazole ring is expected to be planar. The analysis would also reveal the conformation of the pyrrolidine ring and the relative orientation of the pyrazole and pyrrolidinylsulfonyl moieties. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, can be elucidated.

Advanced Spectroscopic Studies for Conformational and Tautomeric Investigations

Advanced spectroscopic techniques, in conjunction with computational methods, provide critical insights into the three-dimensional structure and potential dynamic behavior of molecules like this compound. These studies are essential for understanding the molecule's spatial arrangement and the existence of any tautomeric forms, which can influence its chemical and physical properties.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the pyrazole ring, the sulfonyl group, and the pyrrolidine ring. Theoretical and experimental studies on related sulfonamide-containing molecules have shown that the rotation around the C-S and S-N bonds can be hindered, leading to distinct, stable conformers.

The orientation of the pyrrolidinylsulfonyl group relative to the pyrazole ring is a key conformational feature. Due to steric hindrance and electronic effects, specific rotational isomers are expected to be more stable. While specific experimental data for this compound is not extensively available, analysis of related N-alkyl pyrazole sulfonamides suggests that the molecule will adopt a conformation that minimizes steric clash between the substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for a Structurally Related Pyrazole Sulfonamide Derivative

| Functional Group | Chemical Shift (δ, ppm) |

| Pyrazole-H | 7.8 - 8.2 |

| N-CH₂ (Ethyl) | 4.1 - 4.3 |

| CH₃ (Ethyl) | 1.4 - 1.6 |

| Pyrrolidine-CH₂ (α to N) | 3.2 - 3.4 |

| Pyrrolidine-CH₂ (β to N) | 1.8 - 2.0 |

Note: Data is based on typical values for N-alkyl pyrazole sulfonamides and may vary for the specific target compound.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Structurally Related Pyrazole Sulfonamide Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyrazole-C (C=N) | 140 - 150 |

| Pyrazole-C (C-S) | 125 - 135 |

| Pyrazole-C (C-H) | 135 - 140 |

| N-CH₂ (Ethyl) | 45 - 50 |

| CH₃ (Ethyl) | 14 - 16 |

| Pyrrolidine-C (α to N) | 47 - 50 |

| Pyrrolidine-C (β to N) | 24 - 27 |

Note: Data is based on typical values for N-alkyl pyrazole sulfonamides and may vary for the specific target compound.

Table 3: Representative FT-IR Spectroscopic Data for a Structurally Related Pyrazole Sulfonamide Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3150 |

| C-H stretch (aliphatic) | 2850 - 2980 |

| C=N stretch (pyrazole) | 1500 - 1550 |

| Asymmetric SO₂ stretch | 1330 - 1360 |

| Symmetric SO₂ stretch | 1150 - 1180 |

| C-N stretch | 1100 - 1150 |

| N-N stretch | 1050 - 1080 |

Note: Data is based on typical values for pyrazole sulfonamides and may vary for the specific target compound.

Tautomeric Investigations

Tautomerism is a form of constitutional isomerism where isomers can interconvert through a chemical reaction. For pyrazole derivatives, annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring is a well-documented phenomenon. nih.govresearchgate.net

However, in the case of this compound, the presence of the ethyl group at the N1 position of the pyrazole ring precludes the possibility of annular prototropic tautomerism. The substitution at one of the nitrogen atoms "locks" the molecule in the 1-ethyl-1H-pyrazole form. Spectroscopic studies, particularly ¹H and ¹³C NMR, of N-substituted pyrazoles consistently show a single set of signals corresponding to one tautomeric form. mdpi.com

Theoretical studies on substituted pyrazoles have further established that while N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution, N-alkylation effectively removes this equilibrium. nih.gov Therefore, advanced spectroscopic investigations would be expected to confirm the existence of this compound as a single tautomer. Any observed dynamic behavior in the NMR spectra would more likely be attributable to conformational changes, such as restricted rotation around the S-N bond, rather than tautomerism.

Mechanistic Investigations of Reactions Involving 1 Ethyl 4 1 Pyrrolidinylsulfonyl 1h Pyrazole Synthesis and Derivatization

Elucidation of Reaction Pathways for Pyrazole (B372694) Core Formation

The synthesis of the 1-ethyl-pyrazole core is foundational to the creation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The most common and versatile method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. organic-chemistry.orgrsc.orgnih.gov For the specific synthesis of a 1-ethyl-pyrazole, ethylhydrazine (B1196685) is the required reagent.

The reaction typically proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more nucleophilic, substituted nitrogen of ethylhydrazine often attacks first.

Intermediate Formation: This attack leads to the formation of a hydrazone or a related enamine intermediate. The specific intermediate formed can depend on the reaction conditions and the structure of the dicarbonyl compound. researchgate.net

Cyclization and Dehydration: An intramolecular nucleophilic attack by the remaining nitrogen atom onto the second carbonyl group results in a heterocyclic intermediate. encyclopedia.pub Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic pyrazole ring. iscre28.org

A plausible pathway for the formation of the 1-ethyl-pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. researchgate.netiscre28.org The reaction between ethylhydrazine and a suitable 1,3-dicarbonyl precursor, such as malondialdehyde or a derivative, would lead to the formation of the 1-ethyl-1H-pyrazole. The pathway involves initial condensation to form a hydrazone, followed by cyclization and aromatization. iscre28.org Alternative methods include [3+2] cycloaddition reactions between a diazo compound and an alkyne, which can also yield the pyrazole skeleton under specific catalytic conditions. organic-chemistry.orgrsc.org

Table 1: Common Synthetic Routes for Pyrazole Core Formation

| Method | Precursors | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Highly versatile; regioselectivity can be an issue with unsymmetrical dicarbonyls. researchgate.netiscre28.org |

| [3+2] Cycloaddition | Diazo Compound + Alkyne/Alkene | High atom economy; often requires metal catalysts; provides access to highly functionalized pyrazoles. organic-chemistry.orgrsc.org |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Involves Michael addition followed by cyclization and oxidation. organic-chemistry.orgnih.gov |

Understanding Sulfonylation Reaction Mechanisms and Intermediates

The introduction of the 1-pyrrolidinylsulfonyl group at the C-4 position of the 1-ethyl-1H-pyrazole ring is a key derivatization step. This is typically achieved through an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, making it susceptible to attack by strong electrophiles, with the C-4 position being the most common site for substitution due to electronic factors. nih.govscribd.com

The sulfonylation mechanism generally involves the following stages:

Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophile. In a common approach, chlorosulfonic acid reacts with the 1-ethyl-1H-pyrazole. Alternatively, a pre-formed sulfonyl chloride, such as pyrrolidine-1-sulfonyl chloride, can be used in the presence of a Lewis acid catalyst. Another pathway involves the reaction of the pyrazole with sulfur trioxide (SO3) or fuming sulfuric acid to generate a pyrazole-4-sulfonic acid intermediate. scribd.com

Electrophilic Attack: The electron-rich C-4 position of the 1-ethyl-1H-pyrazole attacks the sulfur atom of the electrophile (e.g., the chlorosulfonyl group or SO3). This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Aromatization: The intermediate loses a proton (H+) from the C-4 position to a base in the reaction mixture, restoring the aromaticity of the pyrazole ring and yielding the 4-sulfonylated product. researchgate.net

If starting from the pyrazole-4-sulfonic acid, it must be converted to the corresponding sulfonyl chloride, typically by treatment with thionyl chloride (SOCl2) or a similar chlorinating agent. nih.gov This pyrazole-4-sulfonyl chloride is a reactive intermediate that can then readily undergo a nucleophilic substitution reaction with pyrrolidine (B122466). The nitrogen atom of pyrrolidine attacks the sulfonyl chloride, displacing the chloride ion and forming the final this compound. researchgate.net

Studies on Regioselectivity and Chemoselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in both the formation of the pyrazole core and its subsequent sulfonylation.

Pyrazole Core Synthesis: When using an unsymmetrical 1,3-dicarbonyl compound with ethylhydrazine, two different regioisomeric pyrazoles can potentially form. The outcome is governed by a combination of steric and electronic factors, as well as reaction conditions like solvent and temperature. researchgate.netmdpi.com For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar The synthesis of the 1-ethyl isomer specifically requires careful selection of precursors and conditions to direct the cyclization process. nih.gov

Sulfonylation: The electrophilic substitution on the pyrazole ring is highly regioselective for the C-4 position. This is because the nitrogen atoms at positions 1 and 2 deactivate the adjacent C-3 and C-5 positions towards electrophilic attack through an inductive effect, while directing the substitution to C-4. scribd.com This inherent electronic property of the pyrazole ring ensures that sulfonylation occurs almost exclusively at the desired position, simplifying the purification process. researchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, this is primarily relevant during the sulfonylation and subsequent amidation steps. The conditions for sulfonylation must be chosen to avoid unwanted side reactions, such as reactions with the ethyl group. Similarly, when the pyrazole-4-sulfonyl chloride intermediate reacts with pyrrolidine, the reaction must selectively form the sulfonamide without affecting the pyrazole core. nih.gov The high reactivity of the sulfonyl chloride group towards amines ensures that this transformation is generally very clean and chemoselective. mdpi.com

Table 2: Factors Influencing Selectivity in Synthesis

| Selectivity Type | Stage | Controlling Factors | Desired Outcome |

| Regioselectivity | Pyrazole Ring Formation | Structure of precursors, solvent polarity, temperature, catalysts. conicet.gov.aracs.org | Formation of 1-ethyl-1H-pyrazole isomer. |

| Regioselectivity | Sulfonylation | Electronic properties of the pyrazole ring. scribd.com | Substitution at the C-4 position. |

| Chemoselectivity | Sulfonylation/Amidation | Reactivity of functional groups, reaction conditions. | Formation of sulfonamide without side reactions on the pyrazole or ethyl group. mdpi.com |

Isotopic Labeling Studies for Mechanistic Probing

While specific isotopic labeling studies on this compound are not extensively documented in public literature, this technique is a powerful tool for elucidating reaction mechanisms in related systems. researchgate.netnih.gov By replacing an atom with its isotope (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can trace the fate of atoms and bonds throughout a reaction sequence.

Hypothetical applications for this compound could include:

Deuterium (B1214612) Labeling in Pyrazole Formation: Synthesizing the pyrazole core using a deuterated 1,3-dicarbonyl precursor could help confirm the mechanism of the cyclization and dehydration steps. The position of the deuterium label in the final product would provide insight into proton transfer and bond formation events. researchgate.net

¹⁵N Labeling of Ethylhydrazine: Using ¹⁵N-labeled ethylhydrazine would allow researchers to track the nitrogen atoms during the ring formation. This could definitively resolve questions about which nitrogen atom attacks which carbonyl group first, providing concrete evidence for the proposed regioselective pathway.

Kinetic Isotope Effect (KIE): By placing a deuterium label at the C-4 position of the 1-ethyl-1H-pyrazole prior to sulfonylation, a primary kinetic isotope effect could be measured. If the C-H bond is broken in the rate-determining step of the reaction (as is often the case in electrophilic aromatic substitution), the reaction would proceed slower with deuterium than with hydrogen. Observing a significant KIE would provide strong evidence that the removal of the proton is part of the rate-limiting step of sulfonylation. researchgate.net

Kinetic Studies to Determine Reaction Rate Laws and Activation Parameters

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing conditions. researchgate.net By measuring how the reaction rate changes with reactant concentrations, temperature, and catalysts, a rate law can be determined.

For the synthesis of this compound, kinetic studies could be applied to several key steps:

Pyrazole Formation: For the Knorr synthesis, kinetic data can help discriminate between different proposed reaction networks and identify kinetically significant steps. iscre28.org For example, determining the reaction order with respect to the 1,3-dicarbonyl and ethylhydrazine concentrations would help establish the rate law for the formation of the pyrazole core. researchgate.net

Sulfonylation: The rate of sulfonylation can be measured to understand the influence of the solvent, temperature, and the nature of the sulfonating agent. This data would help confirm the electrophilic substitution mechanism.

From temperature-dependent kinetic studies, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations.

Activation Energy (Ea): Represents the minimum energy barrier that must be overcome for the reaction to occur.

Enthalpy of Activation (ΔH‡): Relates to the energy difference between the reactants and the transition state.

Entropy of Activation (ΔS‡): Provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ often suggests an associative mechanism where multiple molecules come together in the rate-determining step, which would be expected for both the pyrazole cyclization and the formation of the sigma complex in sulfonylation.

These parameters provide deep insight into the transition state of the rate-determining step, allowing for a more complete and validated mechanistic picture. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Ethyl 4 1 Pyrrolidinylsulfonyl 1h Pyrazole and Analogous Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of pyrazole-based sulfonamides. researchgate.net DFT methods, such as B3LYP, are frequently employed to determine the optimized molecular geometry, electron distribution, and orbital energies of these systems. researchgate.netsuperfri.org

The electronic structure analysis of a molecule like 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole would involve optimizing its geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. bohrium.com From this optimized structure, various electronic properties can be calculated. The distribution of electron density reveals the polar nature of the molecule, highlighting regions susceptible to electrostatic interactions. The molecular electrostatic potential (MEP) map is a key output, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. For pyrazole (B372694) sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring are typically identified as regions of high negative potential, while hydrogen atoms are associated with positive potential. tandfonline.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -728.042 | Indicates the overall stability of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 4.6 | Quantifies the molecule's overall polarity, influencing solubility and intermolecular forces. |

| HOMO Energy (eV) | -6.85 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.62 | Indicates electronic stability and chemical reactivity. nih.gov |

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule with another, such as a receptor or an enzyme active site. In the context of this compound and its analogs, these methods are used in an abstract sense to explore potential non-covalent interactions without focusing on specific biological outcomes. nih.gov

The process involves generating a 3D model of the pyrazole sulfonamide and placing it within a defined binding pocket of a larger macromolecule. Docking algorithms then sample a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. semanticscholar.org These scores are typically expressed in terms of binding energy (e.g., in kcal/mol).

The primary goal is to identify the most stable binding modes and characterize the key intermolecular interactions that stabilize the complex. For pyrazole sulfonamide systems, common interactions include:

Hydrogen Bonds: The sulfonamide group (SO2NH) is a potent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the nitrogen atom (if protonated) can donate them. The pyrazole ring's nitrogen atoms also act as hydrogen bond acceptors. acs.org

Hydrophobic Interactions: The ethyl group and the pyrrolidinyl ring can engage in favorable hydrophobic contacts with nonpolar regions of a binding site. semanticscholar.org

These theoretical studies provide a detailed atom-level picture of potential interaction patterns, guiding the structural modification of the pyrazole core to enhance or alter these theoretical binding modes. nih.gov

Conformational Landscape Analysis and Energy Minimization Studies

The biological function and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers separating them. iu.edu.sa

Energy minimization is the first step, where the molecule's geometry is optimized to find a local or global energy minimum. bohrium.com However, for molecules with multiple rotatable bonds—such as the bond between the pyrazole ring and the sulfonyl group, and the bonds within the ethyl and pyrrolidinyl groups—multiple stable conformers (rotational isomers or rotamers) can exist.

Computational methods explore the conformational landscape by systematically rotating these bonds and calculating the potential energy of each resulting structure. This generates a potential energy surface, where the valleys correspond to stable conformers and the peaks represent the energy barriers for interconversion. Studies on analogous systems have shown that different conformers can have significantly different energies, and the global minimum energy conformer is the most populated at equilibrium. iu.edu.sa The relative energies of these conformers can be used to calculate their expected population distribution according to the Boltzmann distribution.

Prediction of Reactivity and Selectivity through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgfiveable.me It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comlibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net

HOMO: The location of the HOMO indicates the most probable sites for electrophilic attack. In pyrazole derivatives, the HOMO is often distributed across the pyrazole ring and adjacent atoms.

LUMO: The location of the LUMO points to the most probable sites for nucleophilic attack. For pyrazole sulfonamides, the LUMO may be localized around the electron-deficient sulfonyl group and parts of the pyrazole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. Other chemical descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. researchgate.net

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.04 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.81 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | 0.178 | Inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.90 | Measures the ability of a molecule to accept electrons. researchgate.net |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. iu.edu.sa The calculation provides theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted values with experimental data, one can validate the proposed structure. Recent advances using machine learning and deep neural networks have also shown high accuracy in predicting ¹H chemical shifts for small molecules in various solvents. nih.govnih.gov

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule at its optimized geometry. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, S=O stretch, C-C bend). The comparison between the calculated frequencies and the experimental IR spectrum helps in the assignment of vibrational bands. researchgate.netsciencepublishinggroup.com While there can be systematic deviations between calculated and experimental frequencies, scaling factors are often applied to improve the correlation. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3126 | 3135 | Stretching of C-H bonds on the pyrazole ring. mdpi.com |

| C-H Stretch (Aliphatic) | 2975 | 2980 | Stretching of C-H bonds in the ethyl and pyrrolidinyl groups. |

| S=O Asymmetric Stretch | 1320 | 1325 | Asymmetric stretching of the sulfonyl group. nih.gov |

| S=O Symmetric Stretch | 1155 | 1160 | Symmetric stretching of the sulfonyl group. nih.gov |

| S-N Stretch | 905 | 910 | Stretching of the sulfur-nitrogen bond. nih.gov |

Exploration of Structure Activity Relationships Sar Through Chemical Modification and Analog Design

Systematic Modification of the Pyrazole (B372694) Ring System to Probe Structural Effects

The pyrazole ring is a key pharmacophore in many biologically active compounds. globalresearchonline.net Its electronic properties and substitution patterns can significantly impact molecular interactions. Systematic modifications to the pyrazole ring of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole are undertaken to probe these structural effects.

Key modifications and their observed impacts from studies on related pyrazole-containing molecules include:

Substitution at C3 and C5 Positions: The introduction of various substituents at the C3 and C5 positions of the pyrazole ring can modulate the compound's activity. For instance, in a series of pyrazole sulfonamides, extending the size of an alkyl group at the 5-position was generally well-tolerated, with ethyl, n-butyl, iso-propyl, and tert-butyl derivatives maintaining submicromolar activity. acs.org Interestingly, an n-propyl chain at this position led to a three-fold increase in potency compared to the parent compound. acs.org Conversely, introducing a bulky 3,5-diethyl substitution resulted in a decrease in activity. acs.org

Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring has a significant impact on potency. The introduction of an electron-withdrawing trifluoromethyl group or an electron-donating methoxy (B1213986) group at the 3-position of a related pyrazole compound resulted in a substantial drop in efficacy or complete loss of activity, respectively. nih.gov This highlights the sensitivity of the molecule's biological target to the electronic environment of the pyrazole core.

Isosteric Replacement: Replacing the pyrazole ring with other five-membered heteroaromatic rings, such as isoxazole, has been shown to be detrimental to the activity of some pyrazole-based inhibitors. This suggests that the specific arrangement of nitrogen atoms in the pyrazole ring is crucial for establishing key interactions, such as hydrogen bonds, with the target protein. nih.gov

The following table summarizes the effects of systematic modifications on the pyrazole ring based on analogous compounds.

| Modification | Position | Substituent | Observed Effect on Activity |

| Alkyl Substitution | C5 | Ethyl, n-Butyl, iso-Propyl, tert-Butyl | Maintained submicromolar activity acs.org |

| Alkyl Substitution | C5 | n-Propyl | 3-fold increase in potency acs.org |

| Alkyl Substitution | C3, C5 | Diethyl | 2-fold drop in activity acs.org |

| Electronic Modification | C3 | Trifluoromethyl (electron-withdrawing) | Drop in efficacy nih.gov |

| Electronic Modification | C3 | Methoxy (electron-donating) | No detectable activity nih.gov |

| Isosteric Replacement | - | Isoxazole | Detrimental to activity nih.gov |

Rational Variation of the N1-Substituent (e.g., Ethyl Group Analogs)

The N1-substituent of the pyrazole ring plays a crucial role in orienting the molecule within a binding pocket and can influence its physicochemical properties. In this compound, the ethyl group is a key feature. Rational variation of this substituent allows for the exploration of how changes in size, shape, and polarity at this position affect biological activity.

Studies on other N1-substituted pyrazoles have revealed important SAR trends:

Steric Hindrance: Introducing a substituent on the N1 nitrogen can be detrimental to activity if it disrupts critical hydrogen bond interactions with the target. nih.gov The size and conformation of the N1-substituent are therefore critical parameters to optimize.

Alkylation and Arylation: The alkylation of unsymmetrically substituted pyrazoles can result in a mixture of N1 and N2 isomers, with the ratio depending on the nature of the substituent and the solvent. nih.gov This highlights the importance of regioselective synthesis to ensure the desired N1-substituted analog is obtained for SAR studies.

Flexible Synthesis: Divergent synthetic approaches have been developed to allow for the flexible introduction of various alkyl groups at the N1-position, facilitating the exploration of a wide range of analogs. researchgate.net

The table below illustrates potential modifications to the N1-ethyl group and their hypothetical effects based on general SAR principles.

| Original Substituent | Modified Substituent | Rationale for Modification | Potential Impact on Activity |

| Ethyl | Methyl | Decrease steric bulk | May improve binding if the pocket is small |

| Ethyl | Propyl, Butyl | Increase lipophilicity and van der Waals interactions | Could enhance potency if a hydrophobic pocket is present |

| Ethyl | Cyclopropyl | Introduce conformational rigidity | May lock the molecule into a more favorable binding conformation |

| Ethyl | 2-Hydroxyethyl | Introduce a polar group | Could form new hydrogen bonds and improve solubility |

| Ethyl | Benzyl | Introduce an aromatic ring | May engage in pi-stacking interactions with the target |

Derivatization of the Sulfonyl Moiety and Pyrrolidinyl Group to Influence Molecular Properties

Sulfonamide Modifications: The sulfonamide linkage is a common functional group in medicinal chemistry. researchgate.net Its hydrogen bonding capabilities can be modulated by N-alkylation or by replacing the pyrrolidine (B122466) ring with other cyclic or acyclic amines. The synthesis of pyrazole-4-sulfonyl chlorides provides a versatile intermediate for creating a diverse range of sulfonamide derivatives. scispace.comnih.gov

Pyrrolidine Ring Modifications: The pyrrolidine ring, a saturated heterocycle, offers opportunities to introduce three-dimensionality and explore different spatial orientations of substituents. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring can lead to different biological profiles due to enantioselective interactions with protein targets. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring is a key site for substitution, with many approved drugs featuring N-substituted pyrrolidines. nih.gov

The following table outlines potential derivatizations and their expected influence on molecular properties.

| Moiety | Derivatization | Expected Influence on Molecular Properties |

| Sulfonyl | Replacement with carboxamide | Altered hydrogen bonding capacity and electronic properties |

| Sulfonyl | Introduction of a methylene (B1212753) spacer (sulfonamidomethyl) | Increased flexibility and altered spatial orientation |

| Pyrrolidinyl | Substitution with hydroxyl or amino groups | Increased polarity and potential for new hydrogen bonds |

| Pyrrolidinyl | Ring expansion (piperidine) or contraction (azetidine) | Altered ring pucker and steric profile |

| Pyrrolidinyl | Replacement with acyclic amines (e.g., diethylamine) | Increased conformational flexibility |

Design Principles for Modulating Molecular Recognition and Interaction Profiles (e.g., electronic and steric effects)

The design of analogs of this compound is guided by principles aimed at modulating its molecular recognition and interaction profiles. This involves a careful consideration of electronic and steric effects.

Electronic Effects: The electronic properties of substituents on the pyrazole ring can significantly impact potency. nih.gov Electron-withdrawing groups can alter the pKa of the pyrazole nitrogens, affecting their ability to act as hydrogen bond acceptors. Conversely, electron-donating groups can increase the electron density of the ring system.

Steric Effects: The size and shape of substituents are critical for achieving optimal binding. Bulky groups can create steric clashes with the target protein, while smaller groups may not provide sufficient van der Waals interactions. The introduction of sp3-hybridized centers, such as those in the pyrrolidine ring, increases the three-dimensional character of the molecule, which can lead to improved binding affinity and selectivity. nih.gov

Hydrogen Bonding: The sulfonamide moiety and the pyrazole nitrogens are potential hydrogen bond donors and acceptors. Modifications that enhance or disrupt these interactions can have a profound effect on biological activity. For example, preventing a key hydrogen bond interaction by substituting the N1-position of the pyrazole can be detrimental. nih.gov

Development of Combinatorial Libraries for High-Throughput Screening of Structural Diversity

To efficiently explore the vast chemical space around the this compound scaffold, the development of combinatorial libraries for high-throughput screening (HTS) is a powerful strategy. mdpi.com Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds. nih.gov

Key approaches for generating pyrazole-based combinatorial libraries include:

Solid-Phase Synthesis: This technique simplifies the purification process and is well-suited for the automated synthesis of large libraries. mdpi.com A solid-phase synthesis scheme has been developed to generate diverse pyrazoles by varying substituents at different positions of the ring. mdpi.com

Multi-Component Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for library generation. nih.govmdpi.com

Scaffold Decoration: A common strategy involves starting with a common pyrazole core and introducing diversity by reacting it with a variety of building blocks. nih.gov For example, a library of over 60,000 pyrazole-based structures was generated through scaffold decoration to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov

The following table lists the key components of this compound and the types of building blocks that could be used to generate a combinatorial library.

| Core Scaffold Component | Point of Diversification | Example Building Blocks for Library Synthesis |

| Pyrazole Ring | N1-Position | Alkyl halides, boronic acids |

| Pyrazole Ring | C3/C5-Positions | Substituted hydrazines, β-diketones |

| Sulfonyl Group | Pyrrolidinyl Moiety | Diverse primary and secondary amines |

Future Research Directions and Emerging Trends in Pyrazole Sulfonyl Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant trend in modern organic synthesis is the development of green and sustainable methods. researchgate.net For pyrazole (B372694) derivatives, this includes the use of environmentally benign catalysts and solvent-free reaction conditions. jetir.orgmobt3ath.com Future research will likely focus on one-pot, multi-component reactions that maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product. ias.ac.in The Knorr pyrazole synthesis, a classic method involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is being adapted to greener conditions with the use of catalysts like ammonium (B1175870) chloride. jetir.org Researchers are also exploring novel synthetic pathways that avoid hazardous reagents and reduce waste generation, contributing to a more sustainable chemical industry. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalytic systems is a cornerstone of advancing pyrazole sulfonyl chemistry. While traditional acid catalysts have been widely used, there is a growing interest in employing metal-based and organocatalysts to achieve higher yields, selectivities, and functional group tolerance. mdpi.com For instance, copper-based complexes have shown excellent catalytic activity in oxidation reactions relevant to pyrazole chemistry. mdpi.com Future research will likely explore a wider range of catalysts, including nano-catalysts and biocatalysts, to facilitate challenging transformations and enable the synthesis of previously inaccessible pyrazole sulfonamide architectures. The use of recyclable catalysts is also a key consideration for developing more sustainable synthetic processes. orientjchem.org

Deepening Mechanistic Understanding through Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and Raman spectroscopy, allow for the real-time monitoring of chemical reactions. mdpi.com These techniques can provide valuable insights into the formation of transient intermediates and the kinetics of the reaction, helping to elucidate complex reaction pathways. nih.gov For example, in situ powder X-ray diffraction (PXRD) has been used to study the solid-gas reactions of silver pyrazolates, revealing the formation of labile species that would be difficult to observe using traditional methods. nih.gov The application of these advanced analytical tools will be instrumental in unraveling the intricate mechanisms of pyrazole sulfonamide formation and functionalization.

Expansion of the Synthetic Scope to Access Diverse and Complex Pyrazole Sulfonamide Architectures

The development of robust and versatile synthetic methodologies will enable the creation of a wider array of complex pyrazole sulfonamide architectures. This includes the synthesis of poly-functionalized and fused-ring systems containing the pyrazole sulfonamide core. researchgate.net Researchers are actively exploring new synthetic strategies, such as C-H functionalization, to introduce diverse substituents onto the pyrazole ring with high regioselectivity. rsc.org The ability to generate a broad library of structurally diverse pyrazole sulfonamides is essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved potency and selectivity. nih.gov The synthesis of novel pyrazole-based sulfonamides as potential inhibitors of human carbonic anhydrase isoforms highlights the therapeutic potential of this class of compounds. nih.govrsc.org

Q & A

Q. How to address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.